3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol
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Overview
Description
3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 5-amino-1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method includes the reaction of 5-amino-1-methyl-1H-pyrazole with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-methyl-1H-pyrazole
- 5-Amino-3-methyl-1-phenylpyrazole
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
Uniqueness
3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(5-amino-1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-7(8)5-6(9-10)3-2-4-11/h5,11H,2-4,8H2,1H3 |
InChI Key |
PAZSEEPNSVASDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CCCO)N |
Origin of Product |
United States |
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